molecular formula C11H12ClNO B6277790 (7-methylquinolin-8-yl)methanol hydrochloride CAS No. 2763756-38-1

(7-methylquinolin-8-yl)methanol hydrochloride

Cat. No.: B6277790
CAS No.: 2763756-38-1
M. Wt: 209.7
InChI Key:
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Description

(7-methylquinolin-8-yl)methanol hydrochloride is a chemical compound with the molecular formula C11H12ClNO and a molecular weight of 209.7 g/mol. This compound is notable for its diverse range of applications in scientific research and industry. It is a derivative of quinoline, a heterocyclic aromatic organic compound, which is widely used in medicinal chemistry and synthetic organic chemistry .

Preparation Methods

The synthesis of (7-methylquinolin-8-yl)methanol hydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of 7-methylquinoline.

    Functionalization: The 7-methylquinoline undergoes a functionalization reaction to introduce the methanol group at the 8-position.

    Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial production methods often employ green and sustainable chemistry principles, such as microwave-assisted synthesis, solvent-free conditions, and the use of recyclable catalysts .

Chemical Reactions Analysis

(7-methylquinolin-8-yl)methanol hydrochloride undergoes various chemical reactions, including:

    Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The compound can be reduced to form the corresponding amine.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, halogenation, and sulfonation.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like nitric acid and bromine . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

(7-methylquinolin-8-yl)methanol hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is used in the study of biological systems and as a probe in biochemical assays.

    Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of (7-methylquinolin-8-yl)methanol hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of various enzymes and receptors, depending on its chemical structure and functional groups. The exact molecular targets and pathways involved vary depending on the specific application and context .

Comparison with Similar Compounds

(7-methylquinolin-8-yl)methanol hydrochloride can be compared with other quinoline derivatives, such as:

    8-hydroxyquinoline: Known for its antimicrobial and anticancer properties.

    Quinazoline: Used in the development of anticancer and antibacterial agents.

    Quinazolinone: Exhibits a broad range of biological activities, including anti-inflammatory and anticonvulsant effects.

The uniqueness of this compound lies in its specific functionalization at the 8-position, which imparts distinct chemical and biological properties .

Properties

CAS No.

2763756-38-1

Molecular Formula

C11H12ClNO

Molecular Weight

209.7

Purity

95

Origin of Product

United States

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